

In-Depth Technical Guide to PF-1163B: A Novel Antifungal Agent

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Compound of Interest

Compound Name: PF-1163B

Cat. No.: B1679689

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Executive Summary

PF-1163B is a macrocyclic antifungal agent produced by the filamentous fungus *Penicillium* sp. This document provides a comprehensive technical overview of **PF-1163B**, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its study. **PF-1163B** exhibits potent antifungal activity through the specific inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antifungal therapies.

Physicochemical Properties of PF-1163B

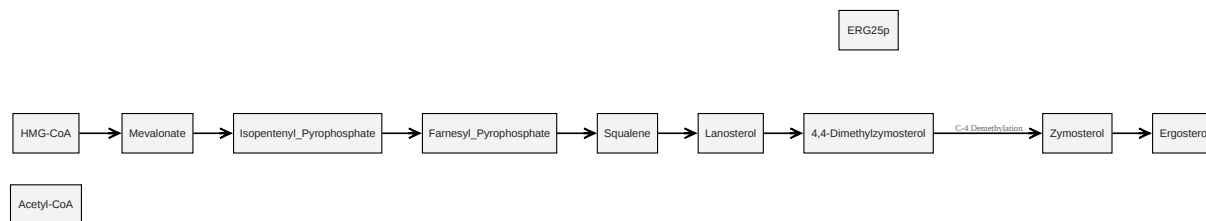
The fundamental molecular characteristics of **PF-1163B** are summarized in the table below, providing a clear reference for its chemical identity.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₃ NO ₅	[1][2]
Molecular Weight	461.63 g/mol	[1][2]
CAS Number	258871-60-2	[2]
Class	Depsipeptide	[2]
Appearance	An oil	[2]
Solubility	Soluble in Acetonitrile	[2]
Origin	Penicillium sp.	[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

PF-1163B exerts its antifungal effect by targeting a key enzyme in the ergosterol biosynthesis pathway, C-4 sterol methyl oxidase, encoded by the ERG25 gene. This enzyme is crucial for the demethylation of sterol precursors. By inhibiting ERG25p, **PF-1163B** disrupts the production of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates, such as 4,4-dimethylzymosterol, and ultimately compromises membrane integrity, inhibiting fungal growth.

The following diagram illustrates the point of inhibition of **PF-1163B** within the ergosterol biosynthesis pathway.



Ergosterol biosynthesis pathway showing PF-1163B inhibition of ERG25p.

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Caption: Ergosterol biosynthesis pathway showing **PF-1163B** inhibition of ERG25p.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **PF-1163B**.

Fermentation and Isolation of PF-1163B from *Penicillium* sp.

This protocol outlines a general procedure for the cultivation of *Penicillium* sp. and the subsequent extraction and purification of **PF-1163B**.

1. Fermentation:

- Prepare a suitable liquid fermentation medium (e.g., Potato Dextrose Broth).
- Inoculate the medium with a spore suspension of *Penicillium* sp.
- Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.

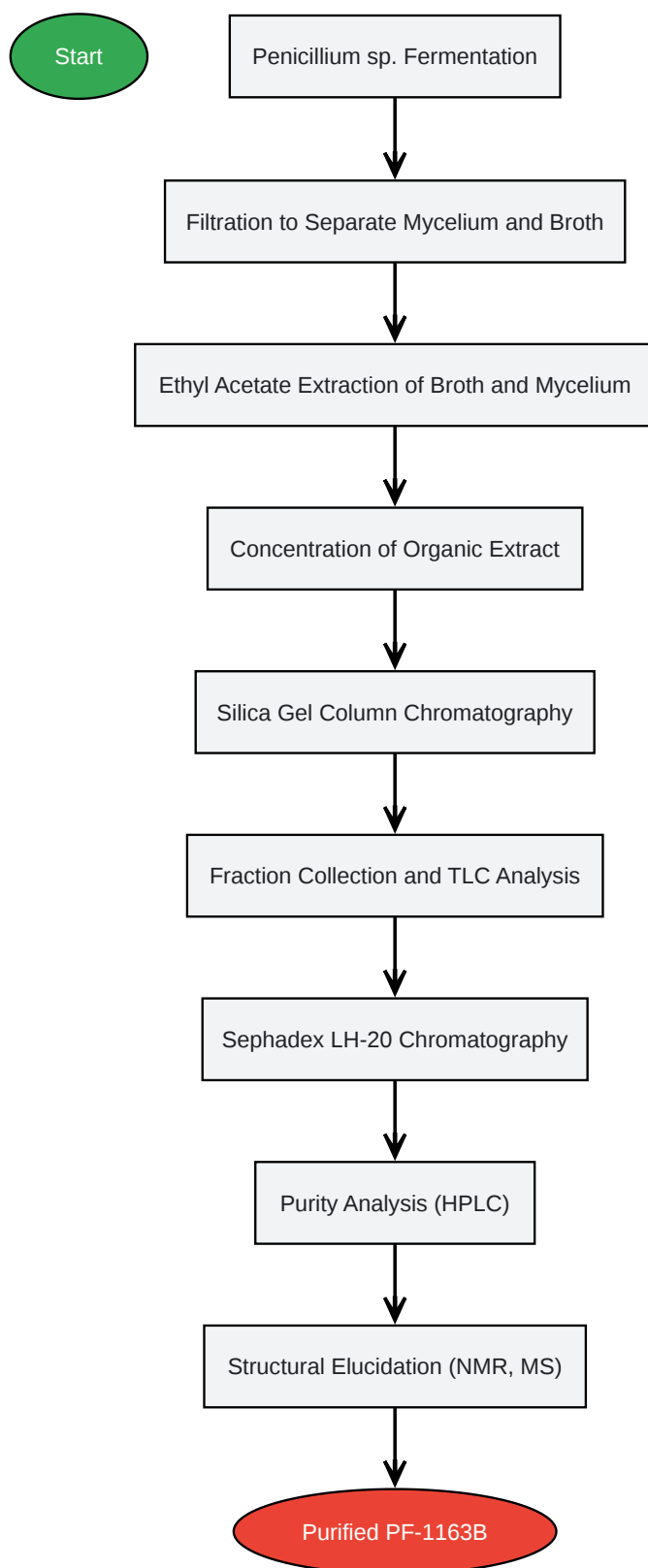
2. Extraction:

- After the incubation period, separate the mycelium from the culture broth by filtration.
- Extract the culture filtrate and the mycelial mass separately with an organic solvent such as ethyl acetate.
- Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Purification:

- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.
- Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing **PF-1163B**.
- For further purification, perform size-exclusion chromatography using Sephadex LH-20, eluting with a suitable solvent like methanol.
- The final purified product can be analyzed by HPLC and its structure confirmed by spectroscopic methods (NMR, Mass Spectrometry).

The following diagram illustrates a general workflow for the isolation and purification of **PF-1163B**.



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